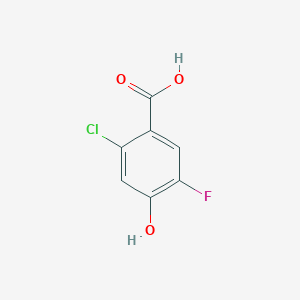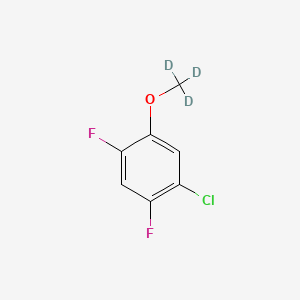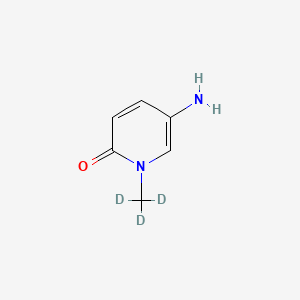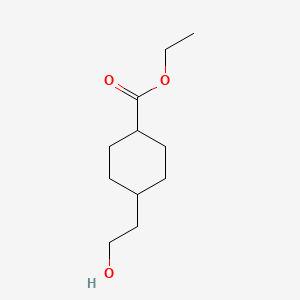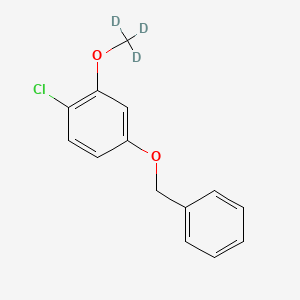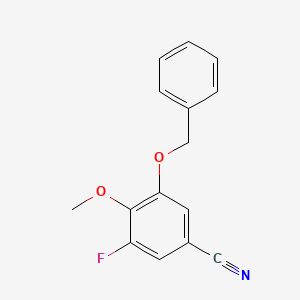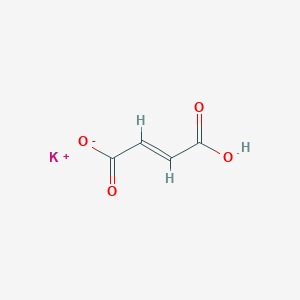
potassium;(E)-4-hydroxy-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier potassium;(E)-4-hydroxy-4-oxobut-2-enoate is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-4-hydroxy-4-oxobut-2-enoate involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically involves the reaction of precursor chemicals under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities without compromising quality.
化学反应分析
Types of Reactions
potassium;(E)-4-hydroxy-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
potassium;(E)-4-hydroxy-4-oxobut-2-enoate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
作用机制
The mechanism of action of potassium;(E)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This can lead to various biological and chemical outcomes, depending on the specific context and application.
相似化合物的比较
Similar Compounds
potassium;(E)-4-hydroxy-4-oxobut-2-enoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Methanesulfonyl chloride: Known for its reactivity and use in organic synthesis.
Carbonyldiimidazole: Used in peptide synthesis and as a reagent in organic chemistry.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure and reactivity profile. This makes it particularly valuable for certain applications where other compounds may not be as effective or suitable.
属性
IUPAC Name |
potassium;(E)-4-hydroxy-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDWIOUHQWKHV-TYYBGVCCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
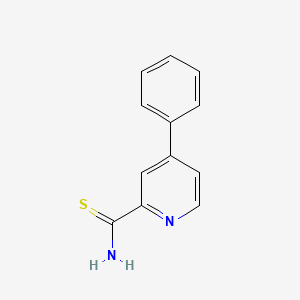
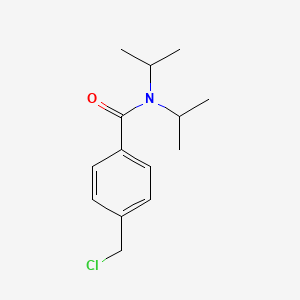
![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B8131444.png)
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B8131451.png)
![1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8131478.png)
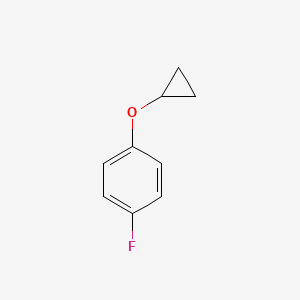
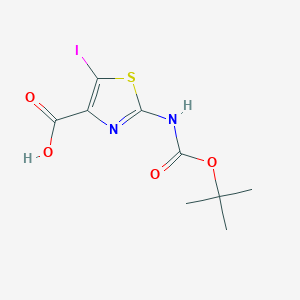
![1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine](/img/structure/B8131500.png)
